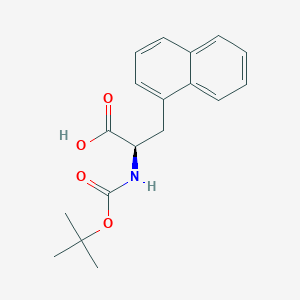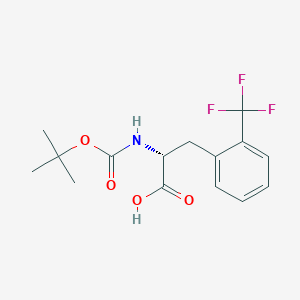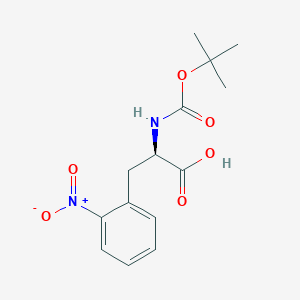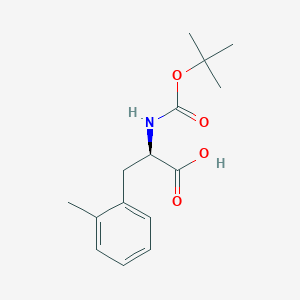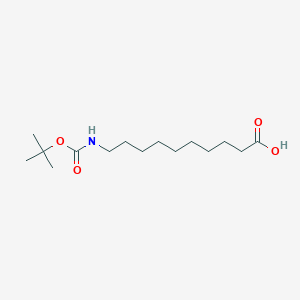
10-((tert-Butoxycarbonyl)amino)decanoic acid
Übersicht
Beschreibung
10-((tert-Butoxycarbonyl)amino)decanoic acid, also known as Boc-10-aminodecanoic acid, is an aliphatic carboxylic acid containing an amine protecting group . It is used as a reagent in the preparation of various pharmaceutical compounds . The CAS number for this compound is 173606-50-3 .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes 10-((tert-Butoxycarbonyl)amino)decanoic acid, involves neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Molecular Structure Analysis
The molecular formula of 10-((tert-Butoxycarbonyl)amino)decanoic acid is C15H29NO4 . Its exact mass is 287.21 and its molecular weight is 287.400 . The elemental composition is C, 62.69; H, 10.17; N, 4.87; O, 22.27 .Chemical Reactions Analysis
Boc-protected amino acid ionic liquids, including 10-((tert-Butoxycarbonyl)amino)decanoic acid, have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The compound is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Boc-10-Adc-OH is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein expression, identify proteins, and analyze their interactions.
Pharmaceutical Compound Preparation
This compound is used as a reagent in the preparation of various pharmaceutical compounds . It can be used in the synthesis of drugs, allowing for the creation of a wide range of pharmaceutical products.
Peptide Synthesis
Boc-10-Adc-OH is used in peptide synthesis . The Boc group is a protective group used in organic synthesis. In the context of peptide synthesis, it is used to protect the amine group during the synthesis process. Once the synthesis is complete, the Boc group can be removed to yield the final peptide product.
Biochemical Research
As a biochemical, Boc-10-Adc-OH can be used in various biochemical research applications . This can include studying biological processes, understanding the chemical structures and functions of biological molecules, and developing new biochemical assays.
Nanomicelle Preparation
Boc-10-Adc-OH can be used in the preparation of nanomicelles . Nanomicelles are tiny particles that can be used to deliver drugs to specific parts of the body. They can improve the solubility and bioavailability of drugs, making them more effective.
Wirkmechanismus
Boc-10-Adc-OH, also known as 10-(Boc-amino)decanoic acid, 10-((tert-Butoxycarbonyl)amino)decanoic acid, or BOC-10-AMINODECANOIC ACID, is a compound of interest in the field of proteomics research . This article will delve into the mechanism of action of Boc-10-Adc-OH, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that boc-10-adc-oh is an aliphatic carboxylic acid containing an amine protecting group . It’s used as a reagent in the preparation of various pharmaceutical compounds , which suggests that its targets could vary depending on the specific compound it’s being used to prepare.
Biochemical Pathways
As a reagent used in the synthesis of various pharmaceutical compounds , the pathways it affects would likely depend on the specific compound it’s being used to create.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of similar compounds, such as antibody-drug conjugates (adcs), are crucial to understanding their pharmacokinetic (pk) and pk/pd relationships . These properties influence the selection of candidate molecules during drug development .
Result of Action
As a reagent used in the synthesis of various pharmaceutical compounds , its effects would likely be seen in the properties and activities of the compounds it helps create.
Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNPXMOBBKBKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401912 | |
| Record name | Boc-10-Adc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-((tert-Butoxycarbonyl)amino)decanoic acid | |
CAS RN |
173606-50-3 | |
| Record name | Boc-10-Adc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-{[(tert-butoxy)carbonyl]amino}decanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



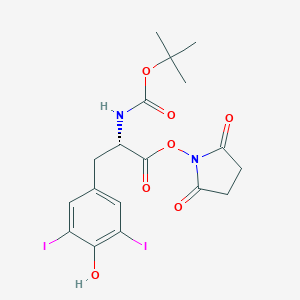

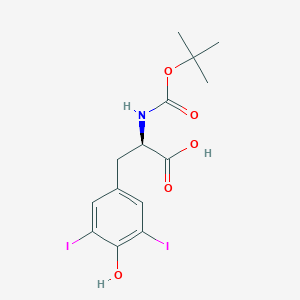

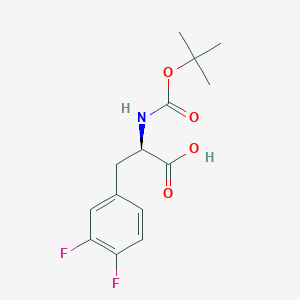

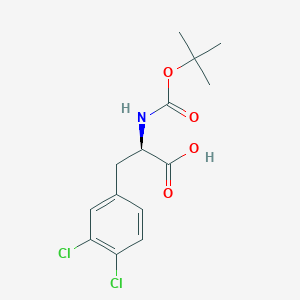
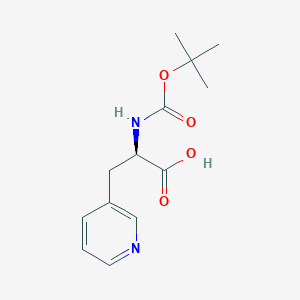
![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558723.png)

